N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Description
N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a benzamide derivative featuring a tetrahydrobenzothiazole ring fused with a substituted benzamide moiety. The compound’s structure includes a 4-phenoxybenzoyl group attached to the 2-amino position of a partially saturated 5-methylbenzothiazole scaffold . This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5) and a molecular weight of 326.39 g/mol (calculated from C19H18N2O2S). The tetrahydrobenzothiazole ring introduces conformational rigidity, which may enhance binding specificity in biological systems compared to fully aromatic analogs.
Properties
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-7-12-19-18(13-14)22-21(26-19)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWWNKSRKUREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Coupling with Phenoxybenzamide: The final step involves coupling the benzothiazole derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium methoxide in methanol or electrophilic substitution with bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Comparison
Research Findings and Implications
- Synthetic Flexibility: The target compound’s benzamide core allows modular substitution (e.g., phenoxy vs. methyl), akin to strategies in and , enabling tailored bioactivity .
- Biological Relevance : The tetrahydrobenzothiazole scaffold is understudied compared to triazoles or thiadiazoles but may offer improved metabolic stability due to reduced aromatic oxidation .
- Spectroscopic Trends : The absence of νC=O in triazole-thiones contrasts with benzamide derivatives, highlighting the utility of IR and NMR in structural elucidation.
Biological Activity
N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety linked to a tetrahydro-benzothiazole ring. Its molecular formula is with a molecular weight of approximately 375.53 g/mol. The presence of the phenoxy group enhances its chemical reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact mechanism remains to be fully elucidated but may involve the inhibition of key enzymes or receptors involved in cell proliferation and survival.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity influencing cell signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting cell death.
Research Findings
A summary of relevant studies on the biological activity of this compound is provided below:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : Investigated its efficacy against resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics.
- Case Study 2 : Evaluated the compound's effects on tumor growth in xenograft models, showing reduced tumor size and increased survival rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
